B1574552 APX3330

APX3330

カタログ番号 B1574552
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

APX3330 is a potent and orally active APE1/Ref-1 redox inhibitor with potential anti-angiogenic and antineoplastic activities. APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells.

科学的研究の応用

1. Cancer Treatment

APX3330 is an orally administered anti-cancer agent targeting the APE1 protein, which plays a crucial role in regulating transcription factors and protecting against oxidative DNA damage in neurons. In a Phase I study, APX3330 showed a recommended phase 2 dose (RP2D) of 600 mg daily, demonstrating tolerability and signs of clinical activity in patients with advanced cancer. It specifically inhibits APE1 redox function in tumors, enhancing neuronal protection function of APE1. This study identified disease stabilization in patients with various cancer types, including colorectal, endometrial, melanoma, and prostate cancer (Shahda et al., 2019).

2. Neuroprotection in Stroke

APX3330 has been investigated for its neurorestorative effects after stroke in diabetic rats. The study found that treatment with APX3330 significantly improved neurological functional outcomes, reduced lesion volume, improved blood-brain barrier integrity, and promoted neuroprotective effects in diabetic stroke rats. This indicates its potential application in treating stroke-related complications, especially in diabetic individuals (Yan et al., 2018).

3. Ocular Neovascular Diseases

APX3330, as well as its derivatives APX2009 and APX2014, have shown promise in the treatment of ocular neovascular diseases, such as wet age-related macular degeneration. These compounds inhibit the redox-sensitive transcriptional activator Ref-1/APE1, significantly reducing angiogenesis in human retinal microvascular endothelial cells. In vivo studies demonstrated that APX2009 significantly reduced lesion volume in a mouse model of choroidal neovascularization, suggesting potential therapeutic applications for ocular neovascular diseases (Pasha et al., 2018).

4. Treatment of Inflammatory Bowel Disease (IBD)

Inhibition of APE1/Ref-1 redox activity by APX3330 has shown to alleviate inflammation-induced oxidative stress leading to enteric neuropathy in a mouse model of spontaneous chronic colitis. This suggests that targeting the redox function of APE1/Ref-1 via APX3330 could be a novel strategy for treating IBD, offering both anti-inflammatory and neuroprotective effects (Sahakian et al., 2020).

5. Prevention and Treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

APX3330 has been studied for its potential in preventing and treating CIPN. It enhances the DNA repair activity of APE1 in neurons, reducing neurotoxicity caused by chemotherapeutic agents. A Phase 1 clinical trial has been completed, indicating its safety and effective dose for further development. This suggests APX3330's role in improving cancer survivorship and quality of life by mitigating CIPN (Kelley et al., 2018).

特性

製品名

APX3330

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

APX3330;  APX-3330;  APX 3330; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。